T140 peptide

Catalog No.
S1913446
CAS No.
229030-20-0
M.F
C90H141N33O18S2
M. Wt
2037.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T140 peptide

CAS Number

229030-20-0

Product Name

T140 peptide

IUPAC Name

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C90H141N33O18S2

Molecular Weight

2037.4 g/mol

InChI

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1

InChI Key

IMOHHNXUCDZLKM-ADZSTZGASA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Synonyms

T140, T140 peptide

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Noninvasive Visualization of CXCR4 Expression

Targeted Imaging of CXCR4-Chemokine Receptor

Blocking SDF-1/CXCR4 Signaling Pathway

Detection of Bladder Malignancy

Noninvasive Visualization of CXCR4 Expression

T140 peptide is a 14-amino acid compound derived from the horseshoe crab peptide polyphemusin II. It is primarily recognized for its high affinity as an antagonist to the chemokine receptor CXCR4. This receptor plays a crucial role in various cellular processes, including immune response and cancer metastasis, making T140 a significant compound in both therapeutic and research settings. The chemical structure of T140 includes a disulfide bond, which contributes to its stability and biological activity .

That are essential for its functionality and modification:

  • Oxidation: The disulfide bond in T140 can be oxidized to form sulfoxides or sulfones.
  • Reduction: The disulfide bond can also be reduced to yield free thiols.
  • Substitution: Amino acid residues within T140 may be substituted to create analogs with different properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and coupling agents like N,N’-diisopropylcarbodiimide for substitutions.

T140 exhibits potent biological activity by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1. This inhibition disrupts downstream signaling pathways that are vital for cell migration, proliferation, and survival. As a result, T140 has shown strong anti-HIV activity by preventing HIV-1 entry into host cells that express CXCR4 . Its effects extend beyond viral inhibition; it also influences gene expression and cellular metabolism through its interactions with the CXCR4 receptor.

The synthesis of T140 is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis process include:

  • Resin Loading: Attaching the first amino acid to the resin.
  • Deprotection: Removing protective groups from amino acids.
  • Coupling: Activating and coupling subsequent amino acids to the chain.
  • Repetition: Repeating deprotection and coupling until the desired sequence is achieved.
  • Cleavage: Cleaving the peptide from the resin and purifying it using techniques like high-performance liquid chromatography .

T140 has diverse applications in scientific research and medicine:

  • Anti-HIV Research: Due to its ability to inhibit HIV entry, T140 is extensively studied as a potential therapeutic agent against HIV/AIDS.
  • Cancer Research: Its antagonistic properties towards CXCR4 make it valuable in studying cancer metastasis and developing targeted therapies.
  • Imaging Studies: T140 has been labeled with radioactive isotopes like fluorine-18 for non-invasive imaging of CXCR4 expression in tumors .

Studies have demonstrated that T140 binds selectively to CXCR4-positive cells, influencing their behavior significantly. For instance, radiolabeled derivatives of T140 have shown high accumulation in tumors expressing CXCR4, correlating with receptor expression levels. This specificity makes T140 a useful tool for both therapeutic interventions and diagnostic imaging .

Several compounds exhibit similar antagonistic properties towards CXCR4 or share structural characteristics with T140:

Compound NameDescriptionUnique Features
Polyphemusin IINatural peptide from horseshoe crab; precursor to T140Source of T140; broader antimicrobial properties
AMD3100Small molecule CXCR4 antagonist used in clinical settingsApproved for use in stem cell mobilization
MaravirocCCR5 antagonist used as an anti-HIV drugTargets a different chemokine receptor
PlerixaforAnother name for AMD3100; used similarlyFocused on stem cell mobilization

T140 is unique due to its specific structural attributes and high binding affinity for CXCR4, making it particularly effective in inhibiting HIV entry and modulating cancer cell behavior compared to other compounds .

Solid-phase peptide synthesis represents the primary method for producing T140 peptide, utilizing the well-established fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy [1] [2]. T140 peptide was synthesized using fluorenylmethyloxycarbonyl as a protecting group followed by one-pot techniques incorporating trimethylsilyl chloride and dimethyl sulfoxide optimization protocols [2]. The synthesis employs standard stepwise assembly beginning with the C-terminal amino acid anchored to a polymeric resin support, proceeding through iterative cycles of deprotection and coupling reactions [3] [4].
The synthesis protocol involves several critical stages that require careful optimization. The peptide chain assembly utilizes automated solid-phase synthesizers operating under controlled conditions, with typical synthesis scales ranging from 100 micromoles to multi-gram quantities [5] [3]. The coupling reactions employ standard activation reagents such as 1-hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate amide bond formation between protected amino acids [6] [4].

Optimization Challenges and Solutions

The synthesis of T140 presents several sequence-dependent difficulties that require specialized optimization strategies. The peptide sequence contains multiple arginine residues, which are particularly prone to aggregation during synthesis, leading to incomplete coupling reactions and reduced yields [7] [8]. The presence of cysteine residues necessitates careful protection strategies to prevent premature disulfide bond formation during the synthesis process [9] [4].

Aggregation represents the most significant challenge in T140 synthesis, particularly due to the tendency of the peptide to form β-sheet structures during chain assembly [7] [10]. To address this issue, pseudoproline dipeptides are incorporated at strategic positions to disrupt secondary structure formation [7] [8]. Additionally, microwave-assisted synthesis protocols have been implemented to enhance coupling efficiency and reduce aggregation [3] [11].

The optimization of deprotection conditions proves crucial for maintaining peptide integrity. Extended deprotection cycles using 20% piperidine in dimethylformamide are employed to ensure complete removal of Fmoc protecting groups [4]. The use of chaotropic agents such as lithium chloride helps solubilize aggregated peptide chains, improving reaction efficiency [8] [10].

Purification protocols require high-performance liquid chromatography (HPLC) systems capable of achieving radiochemical purity exceeding 95% [12] [13]. The crude peptide undergoes reversed-phase chromatography using C18 columns with gradient elution systems employing water-acetonitrile mixtures containing 0.1% trifluoroacetic acid [12] [4]. The purification process typically achieves yields of 60-80% following optimization of gradient conditions and column selection [3] [4].

Site-Specific Conjugation Techniques for Diagnostic Tracers (e.g., Al[18F]NOTA-T140)

Site-specific conjugation strategies for T140 peptide focus on preserving the critical binding epitopes while introducing functional groups for diagnostic applications. The most widely employed approach involves selective modification of the N-terminal α-amino group using N-hydroxysuccinimide (NHS) ester chemistry [12] [14]. This strategy maintains the peptide's CXCR4 binding affinity while providing a unique conjugation site for chelator attachment [14] [13].

N-Terminal Conjugation Protocols

The conjugation of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) to T140 utilizes a well-established protocol involving NOTA-NHS ester reagent [12] [13]. The reaction employs one equivalent of protected T140 peptide in dimethylformamide, reacted with 1.2 equivalents of NOTA-NHS ester in the presence of five equivalents of diisopropylethylamine at room temperature for 4-5 hours [12]. The conjugation reaction achieves chemical yields of 60-62% after high-performance liquid chromatography purification [12] [13].

The selectivity of N-terminal conjugation is achieved through the use of N-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] (Dde) protecting groups on lysine residues during solid-phase synthesis [12] [15]. This orthogonal protection strategy allows for selective deprotection of the N-terminal α-amino group while maintaining lysine side chain protection [12]. Following conjugation, the Dde protecting groups are removed using 2% hydrazine in dimethylformamide, yielding the final conjugated peptide with free lysine residues [12] [15].

Radiolabeling Strategies

The Al[18F]NOTA-T140 tracer represents a significant advancement in T140 labeling methodology, offering simplified radiosynthesis compared to traditional 18F-fluorobenzoyl conjugation [12] [13]. The aluminum-fluoride labeling employs a one-step reaction involving aluminum chloride, [18F]fluoride, and the NOTA-conjugated peptide in acetate buffer at pH 4.0 [12] [13]. The reaction proceeds at 100°C for 15 minutes, achieving radiochemical yields of 58 ± 5.3% (non-decay corrected) with radiochemical purity exceeding 95% [12] [13].

The specific activity of Al[18F]NOTA-T140 reaches 511 ± 30 mCi/μmol (18.9 ± 1.1 GBq/μmol) at the end of synthesis, representing a substantial improvement over previous labeling methods [12]. The total synthesis time is reduced to 30 minutes, making the procedure suitable for clinical applications [12] [13]. The simplified purification process employs C18 solid-phase extraction, eliminating the need for preparative HPLC purification [12].

Alternative Conjugation Approaches

Several alternative conjugation strategies have been developed to address specific applications and overcome limitations of N-terminal modification. Lysine-specific conjugation utilizing the ε-amino groups provides multiple conjugation sites, though this approach requires careful optimization to maintain peptide activity [14] [16]. The use of heterobifunctional crosslinkers such as succinimidyl 4-[18F]fluorobenzoate enables direct fluorine-18 labeling, though this method requires more complex synthesis protocols [15] [17].

Click chemistry approaches utilizing azide-alkyne cycloaddition reactions offer high efficiency and bioorthogonal characteristics [18] [19]. These methods achieve yields of 70-90% and provide excellent selectivity for peptide modification [18]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been successfully applied to T140 derivatives, enabling attachment of various functional groups including fluorescent probes and targeting moieties [19].

Stabilization Approaches to Enhance Proteolytic Resistance and Half-Life

The enhancement of T140 peptide stability represents a critical aspect of therapeutic development, addressing the inherent susceptibility of peptides to proteolytic degradation and rapid renal clearance [20] [21]. Multiple stabilization strategies have been investigated to improve the pharmacokinetic profile of T140 while maintaining its CXCR4 antagonist activity [22] [23].

Amino Acid Substitution Strategies

The incorporation of D-amino acids represents the most widely studied approach for enhancing T140 stability, providing resistance to proteolytic enzymes that specifically recognize L-amino acid substrates [20] [21]. Studies have demonstrated that selective replacement of L-amino acids with D-enantiomers can achieve 10-30 fold increases in half-life while maintaining biological activity [20] [24]. The TE14011 derivative, incorporating D-glutamic acid substitutions, exhibited strong anti-HIV activity with significantly reduced cytotoxicity compared to the parent T140 peptide [22].

The strategic placement of D-amino acids proves crucial for maintaining peptide activity while enhancing stability. Modifications at positions that do not directly interact with the CXCR4 binding site can preserve receptor affinity while providing proteolytic resistance [22] [21]. The replacement of arginine residues with citrulline (Cit) and D-glutamic acid demonstrated successful reduction of non-specific binding and cytotoxicity while maintaining antagonist activity [22].

N-Terminal Modification Approaches

N-terminal acetylation represents a simple yet effective strategy for protecting T140 from exopeptidase degradation [22] [25]. The acetylation of the N-terminus prevents recognition by aminopeptidases, typically achieving 2-5 fold increases in half-life [25] [24]. The Ac-TE14011 derivative demonstrated enhanced stability in both serum and liver homogenate compared to the non-acetylated parent peptide [22].

The incorporation of non-natural amino acids at the N-terminus provides additional stabilization options. The use of 2-naphthylalanine (Nal) at position 3 in the T140 sequence contributes to the peptide's stability profile while maintaining CXCR4 binding affinity [1] [22]. This modification helps protect against enzymatic cleavage while preserving the essential pharmacophore elements required for receptor interaction [21].

Cyclization and Backbone Modifications

Cyclization strategies offer dual benefits of enhanced stability and improved binding affinity through conformational constraint [26] [24]. The natural disulfide bridge in T140 between cysteine residues provides inherent cyclization, contributing to the peptide's stability profile [1] . Additional cyclization approaches, including side chain-to-side chain linkages, have been explored to further enhance stability while maintaining the essential β-hairpin conformation [26].

Backbone modifications utilizing peptidomimetic approaches provide alternative strategies for stability enhancement. The incorporation of reduced amide bonds, thioesters, and other isosteric replacements can achieve 5-25 fold improvements in half-life [1] [24]. These modifications target specific cleavage sites identified through degradation studies, providing targeted protection against proteolytic enzymes [20] [28].

Conjugation-Based Stabilization

The conjugation of T140 to larger molecular entities provides steric protection against proteolytic degradation while potentially extending circulation time [14] [24]. Polyethylene glycol (PEG) conjugation has been investigated as a means of achieving 10-50 fold improvements in half-life, though this approach may reduce binding affinity due to steric hindrance [25] [29]. The optimization of PEG molecular weight and conjugation site proves critical for balancing stability enhancement with maintained biological activity [29].

Albumin binding strategies offer promising approaches for half-life extension without the drawbacks associated with large molecular conjugates [30] [31]. The development of small molecule albumin-binding ligands that can be conjugated to T140 provides a means of achieving 20-100 fold improvements in half-life while maintaining peptide activity [30]. These approaches utilize the long circulation half-life of albumin (19 days) to extend peptide residence time in the circulation [31].

Formulation-Based Stabilization

Formulation strategies provide additional opportunities for enhancing T140 stability in solution. pH optimization represents the most practical approach, with careful selection of buffer systems contributing to peptide stability [25]. The use of acetate buffers at pH 4.0-5.0 has proven effective for maintaining T140 stability during storage and preparation [12] [25].

XLogP3

-6.4

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

35

Exact Mass

2036.0573771 g/mol

Monoisotopic Mass

2036.0573771 g/mol

Heavy Atom Count

143

Sequence

RRXCYRKKPYRXCR

Other CAS

229030-20-0

Wikipedia

T140

Dates

Last modified: 08-16-2023

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